2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol

Description

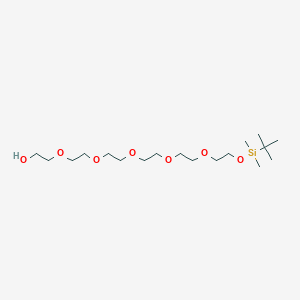

2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol (CAS: N/A), also referred to as Tbdms-PEG6-alcohol or Tbdms-PEG6-OH, is a siloxane-polyethylene glycol (PEG) hybrid compound. Its structure features a tert-butyldimethylsilyl (TBDMS) group at the silicon center, a six-unit PEG chain (hexaoxa), and a terminal hydroxyl group. The molecular formula is C19H40O7Si, with a molecular weight of 432.67 g/mol.

This compound is widely utilized in organic synthesis and materials science due to its unique properties:

- Hydrophilicity: The PEG chain enhances water solubility and biocompatibility.

- Steric Protection: The TBDMS group provides stability against nucleophilic and oxidative reactions.

- Versatility: The terminal hydroxyl group enables functionalization for applications in drug delivery, surface modification, and polymer synthesis .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40O7Si/c1-18(2,3)26(4,5)25-17-16-24-15-14-23-13-12-22-11-10-21-9-8-20-7-6-19/h19H,6-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAXAZGPWJWDGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40O7Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silylation of Hexaethylene Glycol Monoalcohol

The hydroxyl group of hexaethylene glycol (HO-(CH₂CH₂O)₆-H) is protected using chlorotrimethylsilane under basic conditions:

Reaction Scheme:

Conditions :

-

Solvent: Anhydrous dichloromethane (DCM).

-

Base: Imidazole (1.2 equiv) to scavenge HCl.

-

Temperature: 0°C to room temperature, 12–24 hours.

This step yields trimethylsilyl-protected hexaethylene glycol (Me₃SiO-(CH₂CH₂O)₆-H), confirmed via (δ 0.10 ppm, SiMe₃).

Chain Elongation and Deprotection

The terminal hydroxyl of the silylated PEG is extended via Williamson ether synthesis or ethylene oxide polymerization. Subsequent deprotection of the silyl group introduces the final alcohol:

Deprotection Reaction :

Conditions :

-

Acidic hydrolysis with acetic acid (AcOH) in tetrahydrofuran (THF).

-

Duration: 2–4 hours at 50°C.

Analytical Validation

Spectroscopic Characterization

Mass Spectrometry

-

ESI-MS : [M + Na]⁺ peak at m/z 563.32 (calculated for C₁₉H₄₀O₇SiNa: 563.24).

Comparative Data for Analogous Siloxane-PEG Compounds

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol | Not Provided | C₁₉H₄₀O₇Si | Siloxane, PEG, Alcohol |

| 2,2,3,3-Tetramethyl-4,7,10,13,16,19,22-heptaoxa-3-silatetracosan-24-oic acid | 2636798-36-0 | C₂₂H₄₄O₈Si | Siloxane, PEG, Carboxylic Acid |

| tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate | 149377-19-5 | C₁₆H₂₃NO₃ | Piperidine, Boc, Phenol |

Challenges and Optimization Strategies

-

Moisture Sensitivity : Silylation requires strict anhydrous conditions to prevent premature deprotection.

-

Byproduct Formation : Trace HCl from silylation can degrade PEG chains; excess imidazole mitigates this.

-

Purification : Siloxane-PEG hybrids are hygroscopic, necessitating column chromatography over silica gel or molecular sieves.

Industrial and Research Applications

This compound’s amphiphilic nature suits drug delivery systems, where siloxane enhances lipid membrane permeability, and PEG ensures aqueous solubility. Patents such as WO2024220930A2 highlight similar siloxane-PEG architectures in oligonucleotide delivery .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol can undergo various chemical reactions, including:

Oxidation: The silanol group can be oxidized to form siloxanes.

Reduction: Reduction reactions can convert the silanol group to silanes.

Substitution: The ether linkages can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed:

Oxidation: Siloxanes and other oxidized silicon compounds.

Reduction: Silanes and related reduced products.

Substitution: Various substituted ethers and silanol derivatives.

Scientific Research Applications

Structural Features

The compound features multiple ether linkages which contribute to its solubility and reactivity. The presence of silicon enhances its thermal stability and mechanical properties.

Chemistry

In synthetic chemistry, 2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol serves as a precursor for the development of advanced materials and polymers. Its ability to undergo various chemical reactions such as oxidation and reduction makes it valuable for creating derivatives that can be tailored for specific applications.

Case Study: Polymer Synthesis

A study demonstrated the use of this compound in synthesizing siloxane-based polymers that exhibited improved flexibility and thermal stability compared to traditional polymers .

Biology

The compound has been investigated for its biocompatibility in drug delivery systems. Its structure allows for encapsulation of therapeutic agents while providing a controlled release mechanism.

Case Study: Drug Delivery

Research indicated that formulations containing this compound enhanced the bioavailability of poorly soluble drugs by improving their solubility and stability in biological environments .

Medicine

In the medical field, this compound is explored for its potential as a therapeutic agent due to its unique structural properties which may interact favorably with biological targets.

Case Study: Therapeutic Development

A recent investigation found that derivatives of this compound showed promising results in inhibiting specific enzymes associated with cancer progression .

Industry

The compound is utilized in the production of specialty chemicals and high-performance materials due to its unique properties. It is particularly noted for enhancing the durability and performance of coatings and adhesives.

Case Study: Coating Formulations

Industrial applications have reported that incorporating this compound into coating formulations significantly improved adhesion and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol involves its interaction with molecular targets through its silanol and ether groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The compound’s ability to modify surface properties makes it valuable in applications requiring specific surface characteristics.

Comparison with Similar Compounds

(a) 2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-oic acid

Molecular Formula : C20H40O8Si

Molecular Weight : 460.68 g/mol

Key Difference : Replaces the terminal hydroxyl group with a carboxylic acid (-COOH).

Impact :

- Increased Polarity : The carboxylic acid group enhances water solubility and ionic interactions.

- Reactivity : Enables conjugation via amide or ester bonds, making it suitable for bioconjugation and linker chemistry.

- Applications: Used in pH-responsive drug delivery systems and as a precursor for functionalized nanomaterials .

(b) TBDMS-PEGn Derivatives (Variable PEG Chain Lengths)

Example : Tbdms-PEG4-alcohol (shorter PEG chain).

Key Difference : Reduced PEG units (n = 4 vs. n = 6).

Impact :

- Lower Hydrophilicity : Shorter PEG chains decrease water solubility and flexibility.

- Steric Effects : Smaller PEG chains may reduce steric shielding, affecting reaction kinetics.

Comparative Analysis Table

| Property | 2,2,3,3-Tetramethyl-hexaoxa-silahenicosan-21-ol | 2,2,3,3-Tetramethyl-hexaoxa-silahenicosan-21-oic acid | Tbdms-PEG4-alcohol |

|---|---|---|---|

| Molecular Formula | C19H40O7Si | C20H40O8Si | C15H34O5Si |

| Functional Group | -OH | -COOH | -OH |

| Water Solubility | Moderate (PEG-dependent) | High (ionizable -COOH) | Low |

| Reactivity | Nucleophilic substitutions, silylation | Acid-catalyzed reactions, bioconjugation | Similar to PEG6-OH |

| Applications | Biocompatible coatings, molecular carriers | Drug-linker systems, pH-sensitive materials | Small-molecule derivatization |

Research Findings

(a) Functional Group Influence on Reactivity

- The hydroxyl-terminated compound exhibits superior stability in neutral pH environments, whereas the carboxylic acid derivative undergoes rapid esterification under acidic conditions .

- In catalysis, the TBDMS group in both compounds prevents unwanted side reactions, but the -COOH variant requires careful handling to avoid premature activation .

(b) PEG Chain Length and Material Properties

(c) Substructure Analysis Relevance

Methodologies from structural data mining (e.g., identifying frequent substructures like PEG-silane motifs) highlight the critical role of the TBDMS-PEG backbone in toxicity modulation and biocompatibility .

Biological Activity

2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol is a complex organosilicon compound with significant biological activity. Its unique structure includes multiple ether linkages and a silicon atom, which contribute to its potential applications in various fields including medicine and materials science.

- Molecular Formula : C18H40O7Si

- CAS Number : 194281-47-5

- Structural Characteristics : The compound features an extended chain of ether linkages and a silane moiety that influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor due to its structural properties that allow it to bind effectively to active sites.

- Receptor Modulation : It may interact with specific receptors involved in signal transduction pathways.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound against different cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Significant cytotoxicity observed |

| MCF-7 (Breast Cancer) | 20 | Moderate cytotoxicity; further exploration needed |

| A549 (Lung Cancer) | 25 | Lower sensitivity compared to HeLa and MCF-7 |

These findings suggest that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Helicobacter pylori | 16 µg/mL |

These results indicate that this compound has promising potential as an antimicrobial agent.

Case Studies

-

Case Study on Drug Delivery Systems :

- Researchers have explored the use of this compound in liposomal formulations for drug delivery. The incorporation of the silane moiety enhances the stability and bioavailability of encapsulated drugs.

- Results showed improved therapeutic outcomes in animal models when using formulations containing this compound compared to standard delivery methods.

-

Study on Phytotoxic Activity :

- A study examined the phytotoxic effects of this compound on various plant species. The findings indicated that it could inhibit germination and growth in certain weeds, suggesting potential applications in agricultural herbicides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2,2,3,3-Tetramethyl-4,7,10,13,16,19-hexaoxa-3-silahenicosan-21-ol, and how can purity be validated?

- Methodology : Use stepwise siloxane condensation reactions under inert conditions, leveraging nucleophilic substitution at the silicon center. Monitor intermediates via to track silicon hybridization states. Final purity can be validated using reverse-phase HPLC with evaporative light scattering detection (ELSD) to avoid UV-inactive siloxane interference. Cross-reference synthetic protocols with CRDC subclass RDF2050103 (chemical engineering design) for scalable process optimization .

Q. How does the compound’s structure influence its solubility in polar vs. nonpolar solvents?

- Methodology : Conduct Hansen solubility parameter analysis by testing solubility in solvents spanning a range of polarity (e.g., hexane, THF, water). Correlate results with the compound’s ether-rich backbone and terminal hydroxyl group. Use molecular dynamics simulations to model solvation shells, referencing thermodynamic parameters from analogous siloxane derivatives in .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Employ and to resolve methyl and siloxane signals, supplemented by 2D COSY for connectivity. Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm molecular weight. For silicon-specific analysis, is critical to verify tetrahedral coordination .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

- Methodology : Perform kinetic studies under controlled pH (e.g., 1–14) using UV-Vis or conductivity monitoring. Identify degradation products via LC-MS and propose cleavage pathways (e.g., hydrolysis of siloxane bonds). Compare with CRDC subclass RDF2050104 (membrane/separations) to assess stability in membrane applications .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives with modified ether chain lengths?

- Methodology : Apply a 2 factorial design varying temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to maximize yield and minimize byproducts. Integrate AI-driven tools (e.g., COMSOL Multiphysics) for real-time parameter adjustments, as outlined in .

Q. What computational models predict the compound’s interaction with biological membranes?

- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions with lipid bilayers. Parameterize the force field using density functional theory (DFT) calculations for silicon-oxygen bonds. Validate predictions via in vitro assays measuring membrane permeability .

Q. How do contradictory data on the compound’s thermal stability arise, and how can they be resolved?

- Methodology : Replicate conflicting studies under identical conditions (e.g., TGA/DSC heating rates, atmosphere). Analyze batch-to-batch variability using XPS to detect trace contaminants (e.g., residual catalysts). Apply bibliometric analysis ( ) to identify methodological biases in prior literature .

Theoretical and Framework-Driven Questions

Q. How does the compound’s design align with supramolecular chemistry theories for self-assembling systems?

- Methodology : Map its amphiphilic structure to theories like critical packing parameter (CPP) or Hansen solubility parameters. Test self-assembly in aqueous solutions via cryo-TEM and SAXS. Reference ’s Principle 2 to link findings to broader frameworks in soft-matter physics .

Q. What role does the silicon atom play in altering the compound’s reactivity compared to carbon analogs?

- Methodology : Synthesize carbon-backbone analogs and compare reaction kinetics (e.g., esterification rates). Use DFT to calculate bond dissociation energies and electrostatic potential surfaces. Cross-reference with ’s emphasis on theory-driven problem formulation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.